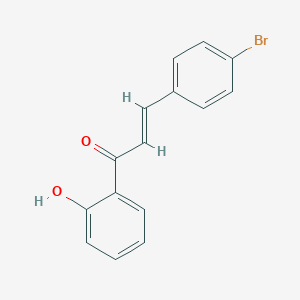
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that belongs to the class of chalcones. It has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.
Wirkmechanismus
The mechanism of action of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that it can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that it can reduce the severity of inflammation in animal models of inflammatory diseases, such as arthritis. It has also been shown to have insecticidal and fungicidal properties, which may be due to its ability to disrupt the cell membranes of insects and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its potential to inhibit the activity of certain enzymes and induce apoptosis in cancer cells. This makes it a promising candidate for the development of new anti-cancer drugs. However, one limitation of using 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one in lab experiments is its low solubility in water, which may affect its bioavailability and limit its effectiveness.
Zukünftige Richtungen
There are several future directions for research on 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to develop more efficient synthesis methods that can improve its yield and purity. Additionally, more studies are needed to evaluate its safety and toxicity in humans and animals. Finally, further research is needed to explore its potential applications in other fields, such as materials science and environmental science.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one is a chemical compound that has potential applications in various fields, including medicine, agriculture, and industry. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and develop new applications for this promising compound.
Synthesemethoden
The synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one can be achieved through various methods, including the Claisen-Schmidt condensation reaction, the Aldol condensation reaction, and the Knoevenagel condensation reaction. The Claisen-Schmidt condensation reaction involves the reaction of an aromatic aldehyde with an aromatic ketone in the presence of a base catalyst. The Aldol condensation reaction involves the reaction of an aldehyde or ketone with a carbonyl compound in the presence of a base catalyst. The Knoevenagel condensation reaction involves the reaction of an aldehyde or ketone with a methylene compound in the presence of a base catalyst. Among these methods, the Claisen-Schmidt condensation reaction is the most commonly used method for the synthesis of 3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.
Wissenschaftliche Forschungsanwendungen
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one has been the subject of extensive research due to its potential applications in various fields. In medicine, it has been shown to have anti-inflammatory, anti-cancer, and anti-microbial properties. In agriculture, it has been shown to have insecticidal and fungicidal properties. In industry, it has been used as a dye intermediate and as a starting material for the synthesis of other compounds.
Eigenschaften
CAS-Nummer |
16635-18-0 |
|---|---|
Produktname |
3-(4-Bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Molekularformel |
C15H11BrO2 |
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
(E)-3-(4-bromophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C15H11BrO2/c16-12-8-5-11(6-9-12)7-10-15(18)13-3-1-2-4-14(13)17/h1-10,17H/b10-7+ |
InChI-Schlüssel |
RBCJPKVEKWAARH-JXMROGBWSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)C(=O)/C=C/C2=CC=C(C=C2)Br)O |
SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC=C(C=C2)Br)O |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



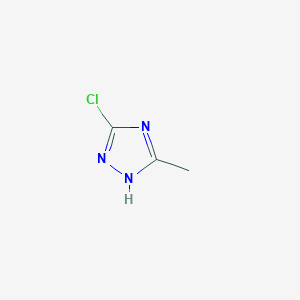
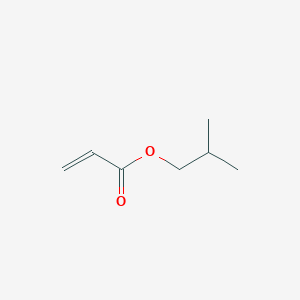
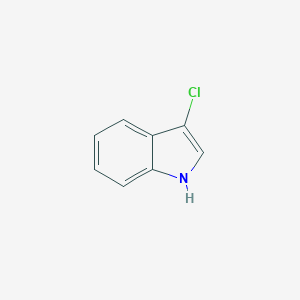
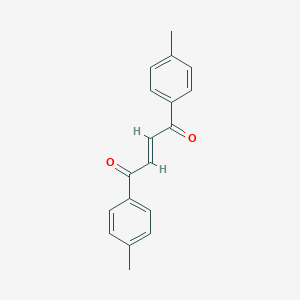
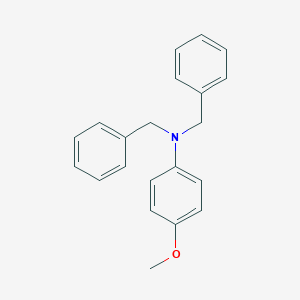
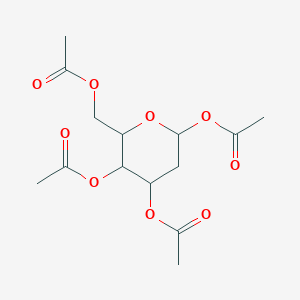
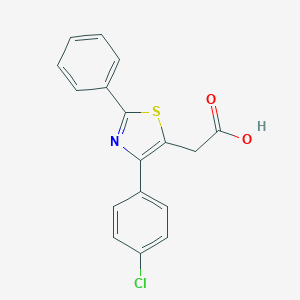
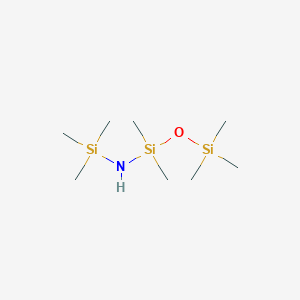
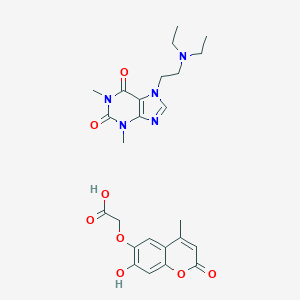
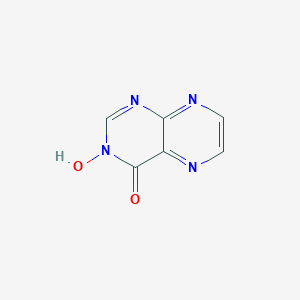
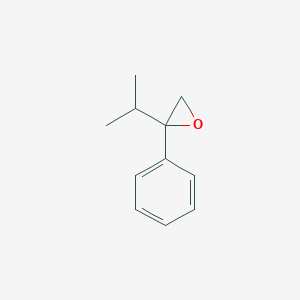
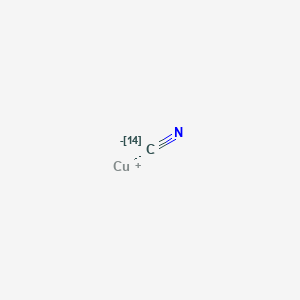
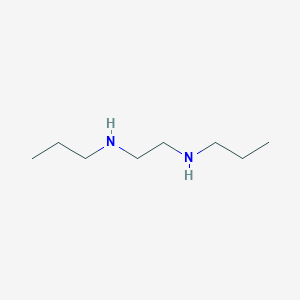
![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)